Ethyl 4-[(2-thienylmethyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-thienylmethyl)amino]benzoate is an organic compound with the molecular formula C14H15NO2S. It is a derivative of benzoic acid, where the amino group is substituted with a thienylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-thienylmethyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-thienylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Hydrolysis is typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 4-[(2-thienylmethyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-thienylmethyl)amino]benzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A precursor in the synthesis of Ethyl 4-[(2-thienylmethyl)amino]benzoate.
Ethyl 4-[(2-thienylmethyl)carbamothioyl]amino]benzoate: A compound with similar structural features but different functional groups.
Uniqueness
This compound is unique due to the presence of the thienylmethyl group, which imparts specific chemical and biological properties. This makes it distinct from other benzoate derivatives and provides it with unique applications in various fields .
Properties
CAS No. |
18168-49-5 |
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Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 4-(thiophen-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C14H15NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-9,15H,2,10H2,1H3 |
InChI Key |
WZMJZHDDJVTZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CS2 |
Origin of Product |
United States |
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